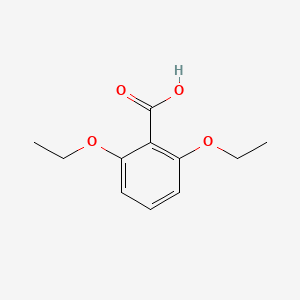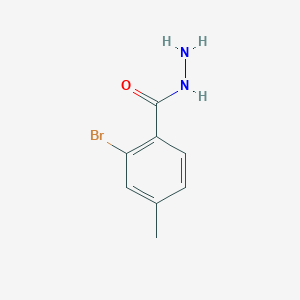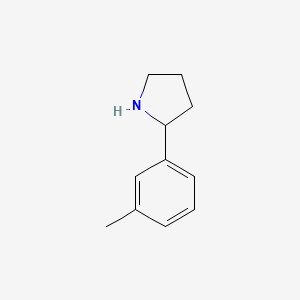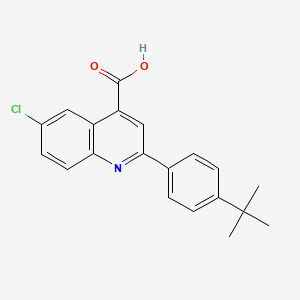
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate acetophenone derivatives with aldehydes in the presence of ethanol or other solvents. For instance, a compound with dichlorophenyl and trimethoxyphenyl groups was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one, using 2,5-dimethoxybenzaldehyde and an appropriate chloroacetophenone derivative.
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques used to confirm the molecular structure of synthesized compounds. For example, the absolute molecular configuration of a related compound was investigated by X-ray crystallography, revealing intermolecular hydrogen bonds and the cis configuration of substituents . These techniques could similarly be applied to determine the molecular structure of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from HOMO and LUMO analysis, which indicates the charge transfer within the molecule and potential sites for electrophilic and nucleophilic attacks. For instance, the negative electrostatic potential regions in related compounds are localized over the carbonyl group and phenyl rings, suggesting these as sites for electrophilic attack . This information can be extrapolated to predict the reactivity of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one in various chemical reactions.
Physical and Chemical Properties Analysis
The physical properties, such as melting points and crystal forms, can vary depending on the compound and its interactions with solvents. For example, a compound with dimethoxyphenyl groups was found to crystallize in different forms with varying melting points when recrystallized from different solvents . The vibrational spectra, obtained through FT-IR and FT-Raman spectroscopy, provide insights into the functional groups present and their interactions . Theoretical calculations, such as density functional theory (DFT), can complement experimental findings to predict vibrational wavenumbers and assess the stability of the molecule . These methods would be applicable to analyze the physical and chemical properties of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one.
Aplicaciones Científicas De Investigación
Application 7: Antimicrobial Activity
- Results : The compound has shown potential in inhibiting the growth of certain pathogens, with measurements such as minimum inhibitory concentration (MIC) providing quantitative data .
Application 8: Anti-inflammatory and Anticancer Properties
- Results : Some derivatives have demonstrated promising results in reducing inflammation and combating cancer cells .
Application 9: Enzyme Inhibition
- Results : The effectiveness is often reported as IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity .
Application 10: Drug Discovery
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEWSWMETKFBGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393234 |
Source


|
| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
CAS RN |
50786-60-2 |
Source


|
| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)



![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)


![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)


![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

